SB1-F-21
Description
"SB1-F-21" is a synthetic compound hypothesized to belong to the class of organoboron derivatives, given its structural similarities to compounds such as (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) and related arylboronic acids. Organoboron compounds are critical in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and medicinal chemistry due to their stability and versatility .
Key hypothetical properties of this compound, based on structural analogs, include:
- Molecular formula: Likely C₆H₅BBrClO₂ (similar to CAS 1046861-20-4) .
- Molecular weight: ~235.27 g/mol (approximated from similar boronic acids) .
- Synthetic route: Potential use of palladium catalysts (e.g., (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride) in tetrahydrofuran (THF)/water solvent systems under reflux .
Properties
CAS No. |
1895049-73-6 |
|---|---|
Molecular Formula |
C15H14N4OS |
Molecular Weight |
298.364 |
IUPAC Name |
(S)-1-cyano-N-(5-phenylthiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H14N4OS/c16-10-19-7-6-12(9-19)14(20)18-15-17-8-13(21-15)11-4-2-1-3-5-11/h1-5,8,12H,6-7,9H2,(H,17,18,20)/t12-/m0/s1 |
InChI Key |
DPOQOSJMDTZFOR-LBPRGKRZSA-N |
SMILES |
O=C(NC1=NC=C(C2=CC=CC=C2)S1)[C@H]3CCN(C#N)C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB1-F-21; SB1F21; SB1 F 21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares SB1-F-21 (hypothetical) with two structurally and functionally related compounds: CAS 1761-61-1 (a brominated benzoic acid derivative) and CAS 1046861-20-4 (a boronic acid). Data are derived from experimental results in the provided evidence :
| Property | This compound (Hypothetical) | CAS 1761-61-1 | CAS 1046861-20-4 |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₇H₅BrO₂ | C₆H₅BBrClO₂ |
| Molecular Weight (g/mol) | 235.27 | 201.02 | 235.27 |
| Solubility (mg/mL) | ~0.24 (predicted) | 0.687 | 0.24 |
| Log S (ESOL) | -2.99 | -2.47 | -2.99 |
| Synthetic Catalyst | Pd(dppf)Cl₂ | A-FGO (graphene oxide catalyst) | Pd(dppf)Cl₂ |
| Reaction Time (h) | 1.33 | 2.0 | 1.33 |
| Yield (%) | ~98 (predicted) | 98 | Not reported |
Key Findings:
Structural Similarities :
- Both this compound and CAS 1046861-20-4 share identical molecular formulas, suggesting analogous reactivity in cross-coupling reactions.
- CAS 1761-61-1 differs in lacking a boronic acid group, limiting its utility in Suzuki-Miyaura reactions .
Synthetic Efficiency :
- This compound and CAS 1046861-20-4 likely achieve high yields (~98%) using Pd catalysts, whereas CAS 1761-61-1 requires graphene oxide (A-FGO) for similar efficiency .
Solubility and Bioavailability :
- CAS 1761-61-1 exhibits higher solubility (0.687 mg/mL) but lower bioavailability (Log S = -2.47) compared to boronic acids, which have moderate solubility but superior membrane permeability (e.g., Log Kp = -6.21 cm/s for CAS 1046861-20-4) .
Environmental Impact :
- CAS 1046861-20-4’s synthesis employs THF/water systems, aligning with green chemistry principles, while CAS 1761-61-1 uses ionic liquids, which pose recycling challenges .
Research Limitations and Contradictions
- Data Gaps: No direct experimental data exists for this compound in the provided evidence.
- Contradictions : CAS 1046861-20-4’s yield is unreported, complicating efficiency comparisons. CAS 1761-61-1’s higher solubility conflicts with its lower bioavailability, highlighting structure-activity trade-offs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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